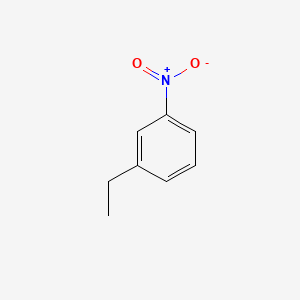

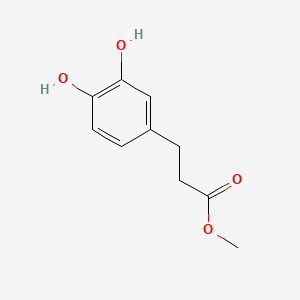

3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Übersicht

Beschreibung

3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a chemical compound. It has been used in the preparation of 1-(3-chlorophenyl)-1-phenyl-1-propanol .

Synthesis Analysis

The synthesis of this compound could involve the use of 3-chlorophenyl isocyanate . Another possible method could involve the use of 3-Chlorophenylhydrazine hydrochloride .Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and varied. For instance, the ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Wissenschaftliche Forschungsanwendungen

Synthesis of Pyrazole Derivatives

Researchers have synthesized a variety of new compounds starting from 3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde derivatives using the Knoevenagel condensation reaction. These compounds were further reacted with different reagents to yield heterocycles bearing the pyrazole moiety. Such synthetic efforts have led to the creation of compounds with significant anticonvulsant and analgesic activities, as demonstrated in studies where the synthesized molecules were evaluated using maximal electroshock seizure (MES) test and tail flick method respectively (Viveka et al., 2015).

Antimicrobial Activity

A series of novel compounds containing the pyrazole nucleus and 2-thioxothiazolidin-4-one derivatives have been synthesized and tested for their antimicrobial properties. These compounds showed variable and modest activities against different strains of bacteria and fungi, with some compounds displaying potent activity against specific pathogens (B'Bhatt & Sharma, 2017).

Schiff Bases with Antimicrobial Activity

Pyrazole derivatives have also been used to synthesize Schiff bases of chitosan, which were characterized and screened for their biological activity against a range of bacterial and fungal strains. The antimicrobial activity was found to depend on the type of Schiff base moiety, indicating the potential of these derivatives in developing new antimicrobial agents (Hamed et al., 2020).

Antioxidant and Anti-inflammatory Activities

Further research has focused on the synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives and their evaluation for antioxidant and anti-inflammatory activities. Some of these derivatives have shown promising results, with potent activity comparable to standard drugs, highlighting their potential in therapeutic applications (Sudha et al., 2021).

Synthesis and Crystal Structures

The synthesis and crystal structures of N-substituted pyrazolines derived from pyrazole carbaldehydes have been investigated, providing insights into the molecular configurations and interactions that could influence the biological activities of these compounds (Loh et al., 2013).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The compound 3-(3-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is structurally similar to Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), a known chemical inhibitor of oxidative phosphorylation . Therefore, it’s plausible that this compound may also target the electron transport chain in mitochondria, specifically the ATP synthase enzyme.

Mode of Action

As a potential protonophore, this compound could act essentially as an ionophore, altering the permeability of the mitochondrial inner membrane to protons . This action would disrupt the proton gradient established during the normal activity of electron carriers in the electron transport chain, reducing the ability of ATP synthase to function optimally .

Biochemical Pathways

The primary biochemical pathway affected by this compound would be oxidative phosphorylation, a process that generates ATP in mitochondria . Disruption of this pathway could lead to a decrease in ATP production, affecting various downstream cellular processes that rely on ATP for energy.

Result of Action

The primary result of this compound’s action would likely be a decrease in cellular ATP levels due to the disruption of oxidative phosphorylation . This could lead to a variety of cellular effects, depending on the cell type and the energy demands of the cell. In general, CCCP causes the gradual destruction of living cells and death of the organism .

Eigenschaften

IUPAC Name |

3-(3-chlorophenyl)-1-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O/c17-14-6-4-5-12(9-14)16-13(11-20)10-19(18-16)15-7-2-1-3-8-15/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOAQEZYCWBZLFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359622 | |

| Record name | 3-(3-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36640-43-4 | |

| Record name | 3-(3-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2,2-Bis[(3,7-dimethyl-2,6-octadienyl)oxy]ethyl]benzene](/img/structure/B1616241.png)